BenchChemオンラインストアへようこそ!

1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid

DAAO inhibition acetylcholinesterase butyrylcholinesterase

This 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivative features a critical 2-phenethyl substituent and free C-3 carboxylate, delivering a privileged scaffold for PAF antagonist development (US Patent 4,956,371) and BACE-1 inhibitor programs. The ethyl spacer between N-2 and the phenyl ring is structurally essential for PAF receptor engagement—a feature absent in direct N-phenyl analogs. The C-3 carboxylic acid enables direct amide coupling, esterification, or bioisostere replacement without protecting-group manipulation. For medicinal chemistry teams advancing CNS or anti-inflammatory candidates, this building block offers a differentiated vector set unavailable from 2-phenyl-4-carboxy or 2-unsubstituted regioisomers. Order high-purity material for lead optimization today.

Molecular Formula C18H15NO3
Molecular Weight 293.322
CAS No. 933203-37-3
Cat. No. B2838638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid
CAS933203-37-3
Molecular FormulaC18H15NO3
Molecular Weight293.322
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=CC3=CC=CC=C3C2=O)C(=O)O
InChIInChI=1S/C18H15NO3/c20-17-15-9-5-4-8-14(15)12-16(18(21)22)19(17)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,22)
InChIKeyNUQCXVWAOLHBSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic Acid (CAS 933203-37-3): Procuring a 3-Carboxy-2-Phenethyl Isoquinolone Building Block with Differentiated Reactivity


1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid (CAS 933203-37-3; IUPAC: 1-oxo-2-(2-phenylethyl)isoquinoline-3-carboxylic acid; MF: C₁₈H₁₅NO₃; MW: 293.32 g/mol) is a synthetic 1-oxo-1,2-dihydroisoquinoline (isoquinolone) derivative bearing a phenethyl substituent at the N-2 position and a free carboxylic acid at C-3. This scaffold belongs to a class of nitrogen heterocycles recognized for broad biological activity including anti-tumor, anti-microbial, anti-inflammatory, and CNS-targeted effects [1]. The compound is primarily positioned as a medicinal chemistry building block and advanced intermediate, with its 2-phenethyl-3-carboxy substitution pattern offering a distinct vector set for lead optimization campaigns compared to the more common 2-phenyl-4-carboxy or 2-unsubstituted-3-carboxy regioisomers.

Why Generic Substitution Fails for 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic Acid: Positional and N-Substituent Sensitivity in the Dihydroisoquinolone Scaffold


The dihydroisoquinolone scaffold exhibits pronounced sensitivity to both the position of the carboxylic acid (C-3 vs. C-4) and the nature of the N-2 substituent. In the 3,4-dihydroisoquinoline-3-carboxylic acid series, shifting the carboxylate from C-3 to other positions dramatically alters enzyme inhibitory profiles; compounds with C-3 carboxylates engage DAAO and cholinesterase active sites via a geometry not accessible to C-4 regioisomers [1]. Similarly, the 2-phenethyl group confers distinct lipophilicity (calculated cLogP ≈ 3.0–3.5) and conformational flexibility relative to the planar 2-phenyl analog (CAS 78364-18-8, calculated cLogP ≈ 2.5–2.8), affecting membrane permeability and binding pocket complementarity . Patent literature explicitly teaches that 2-phenethyl-substituted isoquinolines serve as privileged intermediates for PAF (platelet-activating factor) antagonists, where the ethyl spacer between the isoquinoline nitrogen and the terminal phenyl ring is critical for receptor antagonism—a feature absent in direct N-phenyl analogs [2]. These structure-activity relationships mean that neither the 2-phenyl-4-carboxy nor the 2-unsubstituted-3-carboxy analogs can serve as drop-in replacements without compromising target engagement or synthetic trajectory.

Quantitative Evidence Guide: 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic Acid vs. Closest Analogs


Positional Carboxylic Acid Differentiation: C-3 vs. C-4 Regioisomer Impact on DAAO and Cholinesterase Inhibition

In a systematic study of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives, the C-3 carboxylic acid position was essential for DAAO, AChE, and BuChE inhibitory activity. Compounds bearing the C-3 carboxylate (structurally analogous to the target compound's acid placement) exhibited measurable inhibition, whereas the corresponding C-4 carboxylic acid regioisomer (analogous to CAS 78364-18-8) would be predicted to lose this activity profile due to altered hydrogen-bonding geometry with catalytic residues [1]. Specifically, 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid (a C-3 carboxylate congener) showed DPPH radical scavenging activity with an SC₅₀ of 18.2 μM, ABTS·⁺ scavenging with an SC₅₀ of 12.7 μM, and moderate DAAO inhibition [1]. The target compound's 3-carboxylic acid placement preserves this pharmacophoric geometry, distinguishing it from the commercially available 4-carboxy isomer (CAS 78364-18-8).

DAAO inhibition acetylcholinesterase butyrylcholinesterase radical scavenging regioisomer SAR

N-2 Substituent Differentiation: Phenethyl vs. Phenyl Impact on Lipophilicity and PAF Antagonist Pharmacophore Compatibility

US Patent 4,956,371 and EP 0,422,328 explicitly claim substituted isoquinolines wherein the N-2 substituent is derived from 2-phenethylamine as PAF (platelet-activating factor) antagonists [1]. The synthetic route described uses 2-phenethylamine to form the key amide intermediate followed by cyclization, demonstrating that the ethyl spacer between the isoquinoline nitrogen and the terminal phenyl ring is a structural requirement for PAF receptor antagonism [1]. The target compound's 2-phenethyl group matches this pharmacophoric requirement. In contrast, the 2-phenyl analog (CAS 78364-18-8) lacks this ethyl spacer, which eliminates a critical degree of conformational freedom needed for optimal PAF receptor fit. Computationally, the 2-phenethyl substitution increases calculated logP by approximately 0.5–0.8 log units versus the 2-phenyl analog, enhancing membrane partitioning potential .

PAF antagonist platelet-activating factor lipophilicity N-substituent SAR isoquinoline

Scaffold Oxidation State Differentiation: 1-Oxo-1,2-dihydroisoquinoline vs. 3,4-Dihydroisoquinoline Core for HCV NS5B and BACE-1 Inhibitor Design

The 1-oxo-1,2-dihydroisoquinoline (isoquinolone) scaffold present in the target compound has been independently validated as a productive pharmacophore for two distinct therapeutic targets. For HCV NS5B polymerase, 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives were designed as pyrophosphate mimics; compound 11c demonstrated antiviral activity with an EC₅₀ of 15.7 μM and selectivity in HCV genotype 1b replicon Ava.5 cells [1]. For BACE-1 (β-secretase), structure-based design on a dihydroisoquinoline scaffold yielded sub-micromolar inhibitors with excellent permeability and low P-gp efflux ratios [2]. The target compound's 1-oxo-1,2-dihydro (partially unsaturated) core distinguishes it from the fully saturated 3,4-dihydroisoquinoline-3-carboxylic acid analogs (e.g., the DAAO inhibitor series) by providing a planar, conjugated system that can engage flat binding pockets such as those in NS5B polymerase and BACE-1.

HCV NS5B polymerase BACE-1 inhibitor antiviral Alzheimer's disease isoquinolone scaffold

Synthetic Accessibility: One-Step Construction of the 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Core via Isocyano Compound Methodology

Nunami, Suzuki, and Yoneda (J. Org. Chem. 1979, 44, 1887–1888) reported a one-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives using isocyano compounds, providing a concise route to the core scaffold that the target compound embodies [1]. This methodology enables rapid diversification at the N-2 position (including installation of the phenethyl group) in a single synthetic operation from readily available starting materials. In contrast, preparation of the 4-carboxy regioisomer (CAS 78364-18-8) typically requires multi-step sequences involving Bischler-Napieralski cyclization, saponification, and regioselective functionalization, with reported overall yields in the 30–50% range for analogs . The 3-carboxy isoquinolone scaffold thus offers a synthetically more accessible entry point for library synthesis and SAR exploration.

synthetic methodology isocyano chemistry heterocycle synthesis one-step reaction building block

Best-Fit Research and Industrial Application Scenarios for 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic Acid


PAF Antagonist Lead Optimization: Building Block for 2-Phenethyl-Substituted Isoquinoline PAF Receptor Antagonists

As taught in US Patent 4,956,371, 2-phenethyl-substituted isoquinolines exhibit PAF (platelet-activating factor) antagonist activity with potential therapeutic applications in asthma, septic shock, inflammatory disorders, and transplant rejection [1]. The target compound, bearing both the 2-phenethyl substituent and a free C-3 carboxylic acid, serves as a direct precursor for amide coupling or esterification to generate diverse PAF antagonist candidates. The ethyl spacer between the isoquinoline nitrogen and the terminal phenyl ring—a feature absent in N-phenyl analogs—is structurally required for PAF receptor engagement [1].

CNS-Targeted BACE-1 Inhibitor Development: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid as a Planar Pharmacophore Scaffold

Structure-based design efforts have validated the dihydroisoquinoline scaffold for BACE-1 (β-secretase) inhibition, with lead compounds achieving sub-micromolar potency, excellent permeability, and low P-gp efflux ratios—properties critical for CNS drug development [2]. The target compound's 1-oxo-1,2-dihydro (partially unsaturated) core provides the planar geometry needed to engage the BACE-1 active site, while the 2-phenethyl group offers a vector for additional hydrophobic contacts within the S1/S3 subsites. The C-3 carboxylic acid can be elaborated to carboxamides or bioisosteres as part of lead optimization.

DAAO and Cholinesterase Dual Inhibitor Discovery: Exploiting the C-3 Carboxylic Acid Pharmacophore

The 3,4-dihydroisoquinoline-3-carboxylic acid scaffold has demonstrated measurable inhibition of D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) [3]. The target compound's C-3 carboxylic acid placement is essential for this polypharmacology, as C-4 regioisomers are predicted inactive against these targets. While the target compound is a 1-oxo-1,2-dihydro (rather than 3,4-dihydro) derivative, the carboxylic acid position is conserved, making it a viable starting point for designing dual DAAO/cholinesterase inhibitors with potential applications in schizophrenia (DAAO) and Alzheimer's disease (cholinesterases).

HCV NS5B Polymerase Inhibitor Medicinal Chemistry: Pyrophosphate Mimic Scaffold

2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives have been validated as pyrophosphate mimics targeting HCV NS5B polymerase, with lead compound 11c achieving an EC₅₀ of 15.7 μM in HCV genotype 1b replicon cells [4]. The target compound's 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid core represents the unhydroxylated precursor to this pharmacophore, providing a versatile intermediate for installing the critical N-2 hydroxy group or exploring alternative zinc-chelating motifs at C-3.

Quote Request

Request a Quote for 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.